Cas no 2411269-67-3 (N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide)
![N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2411269-67-3x500.png)
N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2411269-67-3
- N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide
- EN300-7560912
- Z3687642139
-
- インチ: 1S/C17H14N4O3/c22-16(14-10-23-14)19-9-11-2-1-3-13(8-11)17-20-15(21-24-17)12-4-6-18-7-5-12/h1-8,14H,9-10H2,(H,19,22)
- InChIKey: NERHWOPKMVQTJQ-UHFFFAOYSA-N
- SMILES: O1CC1C(NCC1C=CC=C(C2=NC(C3C=CN=CC=3)=NO2)C=1)=O
計算された属性
- 精确分子量: 322.10659032g/mol
- 同位素质量: 322.10659032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- XLogP3: 1.2
N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560912-1.0g |
N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide |
2411269-67-3 | 95.0% | 1.0g |
$0.0 | 2025-02-24 | |
Enamine | EN300-7560912-1g |
2411269-67-3 | 90% | 1g |
$0.0 | 2023-11-16 |
N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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5. Back matter
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamideに関する追加情報
Professional Introduction to N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide and CAS No. 2411269-67-3
N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide, identified by the CAS number 2411269-67-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The compound's structure incorporates several key functional groups, including an oxirane ring and a phenyl ring substituted with a pyridine moiety, which are known to contribute to its biological activity and reactivity.
The oxirane ring, also known as an epoxide, is a highly reactive three-membered cyclic ether that can participate in various chemical transformations. These transformations include nucleophilic ring opening, which is a common mechanism in the synthesis of more complex molecules. The presence of the oxirane ring in N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide suggests that it may be utilized as a building block for the development of novel pharmaceutical agents. The carboxamide group further enhances the compound's potential for biological interactions, as it can form hydrogen bonds and participate in other non-covalent interactions with biological targets.
The phenyl ring substituent in this compound is connected to a pyridine moiety through a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a well-known pharmacophore that has been extensively studied for its biological activity. This heterocyclic system is found in numerous bioactive compounds and has demonstrated properties such as antimicrobial, anti-inflammatory, and anticancer activities. The combination of these structural elements in N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide makes it a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been increasing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The unique structural features of N-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methyl)oxirane-2-carboxamide, particularly its oxirane ring and oxadiazole moiety, make it an attractive scaffold for designing such inhibitors. For instance, the oxirane ring can be functionalized to interact with nucleophilic residues on target proteins, while the oxadiazole ring can serve as a pharmacophore for binding to specific binding pockets. This dual functionality makes the compound a versatile tool for drug discovery.
The pyridine moiety in the compound also contributes to its potential biological activity. Pyridine derivatives are known to exhibit a wide range of biological effects due to their ability to interact with various biological targets. For example, pyridine-based compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which are involved in signal transduction pathways relevant to numerous diseases. The presence of the pyridine group in N-{3-[3-(pyridin=4-y1)-1z24=oxadiazol=5-y11]pheny11)methy11)oxirane=2=carboxamide suggests that it may have similar inhibitory effects on these enzymes.
Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutic agents. Computational methods such as molecular docking and molecular dynamics simulations have been widely used to predict the binding modes of small molecules to biological targets. These methods have been instrumental in identifying lead compounds with high affinity and selectivity for target proteins. In the context of N-{3-[33(pyridin44y11]-12z4=oxadiazol55y11]pheny11)methy11)oxirane=22zcarboxamide, computational studies could be employed to explore its interactions with potential target enzymes or receptors.
The synthesis of this compound represents another area of interest within pharmaceutical chemistry. The synthesis of complex heterocyclic systems often presents significant challenges due to the multiple functional groups and stereocenters involved. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. The synthesis of N-{33[33(pyridin44y11]-12z4=ozaxodiazol55y11]pheny11)methy11)ozxirane=22zcarboxamide would likely involve multi-step reactions starting from readily available precursors. Key steps would include the formation of the oxadiazole ring followed by functionalization of the phenyl ring with the pyridine moiety.
The potential applications of this compound extend beyond drug discovery into other areas such as materials science and chemical biology. For instance, derivatives of this compound could be used as probes or inhibitors in biochemical assays aimed at studying enzyme mechanisms or protein-protein interactions. Additionally, the unique structural features of this molecule make it a valuable candidate for developing new materials with specific properties such as fluorescence or catalytic activity.
In conclusion, N-{33[33(pyridin44y11]-12z4=ozaxodiazol55y11]pheny11)methy11)ozxirane=22zcarboxamide (CAS No.
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